molecular formula C8H16OS B12671643 3-Mercaptooctanal CAS No. 473438-39-0

3-Mercaptooctanal

Cat. No.: B12671643
CAS No.: 473438-39-0
M. Wt: 160.28 g/mol
InChI Key: CQZARDZYAZYHBT-UHFFFAOYSA-N
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Description

It belongs to chemical group 20 (aliphatic and alicyclic mono-, di-, tri-, and polysulphides) and is classified under subgroup III in EFSA evaluations . This compound is structurally characterized by an eight-carbon alkyl chain with a terminal aldehyde (-CHO) group and a sulfhydryl (-SH) moiety at the third carbon position. Its primary application is as a flavoring agent, contributing to savory, meaty, or roasted aroma profiles.

Properties

CAS No.

473438-39-0

Molecular Formula

C8H16OS

Molecular Weight

160.28 g/mol

IUPAC Name

3-sulfanyloctanal

InChI

InChI=1S/C8H16OS/c1-2-3-4-5-8(10)6-7-9/h7-8,10H,2-6H2,1H3

InChI Key

CQZARDZYAZYHBT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC=O)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Mercaptooctanal can be synthesized through several methods. One common approach involves the reaction of octanal with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield 3-Mercaptooctanal.

Industrial Production Methods

In industrial settings, 3-Mercaptooctanal is produced using large-scale reactors where octanal and hydrogen sulfide are combined in the presence of a suitable catalyst. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Mercaptooctanal undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Primary alcohols.

    Substitution: Thioethers or thioesters.

Scientific Research Applications

3-Mercaptooctanal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a reagent in biochemical assays and studies involving thiol groups.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Mercaptooctanal involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to changes in cellular pathways and biochemical processes.

Comparison with Similar Compounds

Key Observations :

  • Regulatory Hurdles : Both 3-Mercaptooctanal and 3-Mercaptodecanal remain unevaluated due to absent usage data, unlike shorter-chain analogues like 3-Mercaptohexanal, which underwent full assessment .

Thiols with Oxygenated Functional Groups

Compounds with additional oxygenated groups (e.g., esters, ketones) exhibit distinct chemical behaviors and regulatory outcomes:

Compound Name FL-no Functional Groups EFSA Evaluation Status Key Findings
Methyl-2-mercaptopropionate 12.266 Ester (-COOCH₃), -SH Not evaluated (genotoxicity concerns) Indication of in vitro genotoxicity; excluded from Procedure
3-Mercapto-2-pentanone N/A Ketone (-CO-), -SH Not reviewed by EFSA Commercially available (TCI America); used in synthetic flavors
Methanedithiol diacetate 12.271 Dithiol, acetate esters Not evaluated (lack of use data) Structural Class I; insufficient data for intake calculation

Key Observations :

  • Data Availability : Methanedithiol diacetate, like 3-Mercaptooctanal, suffers from absent usage data despite its simple structure .

Key Observations :

  • Class I Compounds : Despite low inherent toxicity concerns, 3-Mercaptooctanal’s safety remains unassessed due to missing intake data .
  • Class II Compounds : Cyclic sulfides like 3,5-Dimethyl-1,2-dithiolane-4-one face higher scrutiny but share similar data limitations .

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